[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Overview
Description
S-23906-1 is a novel derivative of acronycine, a compound known for its cytotoxic properties. Acronycine was first isolated from the bark of Acronychia baueri in 1948. S-23906-1 has been selected for its potent antitumor activity and has shown significant promise in preclinical models of various human cancers, including lung, ovarian, and colorectal cancers .
Preparation Methods
The synthesis of S-23906-1 involves regioselective O-alkylation of an intermediate compound with 3-chloro-3-methylbut-1-yne in dimethylformamide at 65°C. This reaction produces a propargyl ether, which upon further heating at 130°C undergoes Claisen rearrangement to yield the pentacyclic compound
Chemical Reactions Analysis
S-23906-1 is primarily known for its ability to act as an alkylating agent. It undergoes alkylation reactions, where it covalently binds to the exocyclic amino group of guanines in the DNA minor groove. This unique mechanism leads to local destabilization of the DNA helix . Common reagents used in these reactions include dimethylformamide and 3-chloro-3-methylbut-1-yne. The major products formed from these reactions are DNA adducts, which result in the inhibition of DNA synthesis and subsequent apoptotic cell death .
Scientific Research Applications
S-23906-1 has been extensively studied for its antitumor properties. It has shown marked activity against several murine transplantable tumors and human orthotopic models of lung, ovarian, and colorectal cancers . In these models, S-23906-1 has demonstrated significant tumor regression and increased survival rates. Additionally, it has been found to be as effective as paclitaxel in treating ovarian tumors and has shown efficacy in eradicating lymph node, hepatic, and pulmonary metastases in colorectal cancer models . The compound’s unique ability to alkylate DNA and induce apoptosis makes it a promising candidate for further clinical development.
Mechanism of Action
S-23906-1 exerts its effects by binding covalently to DNA in the minor groove and alkylating the guanine residue at the N2 position . This alkylation leads to local destabilization of the DNA helix, resulting in the formation of double-strand breaks and subsequent apoptotic cell death . The compound’s mechanism of action is unique among DNA alkylating agents, as it specifically targets the exocyclic amino group of guanines . The molecular targets involved in this process include glyceraldehyde-3-phosphate-dehydrogenase and HMG-B1 proteins, which recognize the S-23906-1/DNA adducts and facilitate the compound’s cytotoxic effects .
Comparison with Similar Compounds
S-23906-1 is a derivative of acronycine, which is known for its cytotoxic properties but has poor water solubility and low potency . Compared to acronycine, S-23906-1 exhibits markedly improved antitumor properties and potency . Other similar compounds include vinorelbine and irinotecan, which are also used in cancer treatment. S-23906-1 has shown superior efficacy in certain models, such as human lung and ovarian cancers . The unique mechanism of action and broad spectrum of activity of S-23906-1 make it a promising candidate for further clinical investigation.
Properties
IUPAC Name |
[(5S,6S)-6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYWNFOHKQIGI-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228851-54-5 | |
Record name | S-23906-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228851545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-23906-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4ZB23TF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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